
(5-Iodothiophen-3-yl)dimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodothiophen-3-yl)dimethylphosphine oxide is a chemical compound that features a thiophene ring substituted with an iodine atom at the 5-position and a dimethylphosphine oxide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodothiophen-3-yl)dimethylphosphine oxide typically involves the iodination of a thiophene derivative followed by the introduction of the dimethylphosphine oxide group. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination of thiophene. The subsequent step involves the reaction of the iodinated thiophene with dimethylphosphine oxide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and phosphine oxide introduction processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Iodothiophen-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
(5-Iodothiophen-3-yl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of biological systems, particularly in the development of probes and sensors.
Mechanism of Action
The mechanism by which (5-Iodothiophen-3-yl)dimethylphosphine oxide exerts its effects involves interactions with molecular targets and pathways specific to its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphine oxide group can participate in coordination chemistry, forming complexes with metal ions that influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-iodothiophene and 3-iodothiophene share structural similarities but differ in the position of the iodine atom.
Phosphine oxides: Dimethylphosphine oxide and other substituted phosphine oxides are related compounds with varying substituents on the phosphine oxide group.
Uniqueness
(5-Iodothiophen-3-yl)dimethylphosphine oxide is unique due to the combination of the iodothiophene and dimethylphosphine oxide moieties. This dual functionality imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C6H8IOPS |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
4-dimethylphosphoryl-2-iodothiophene |
InChI |
InChI=1S/C6H8IOPS/c1-9(2,8)5-3-6(7)10-4-5/h3-4H,1-2H3 |
InChI Key |
JHORQXSRRUGBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CSC(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





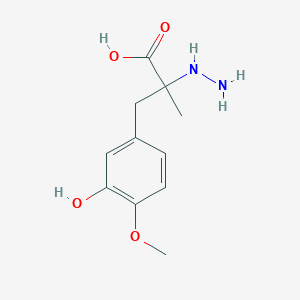

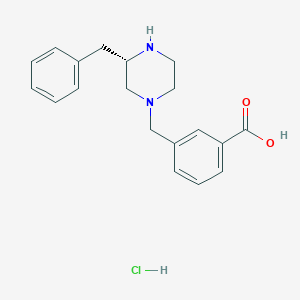

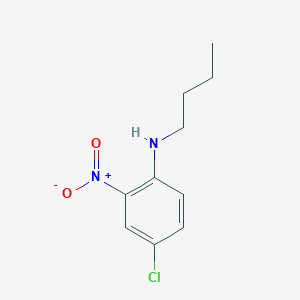
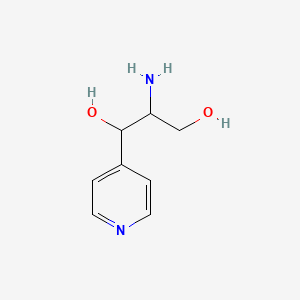

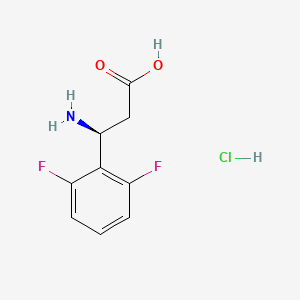
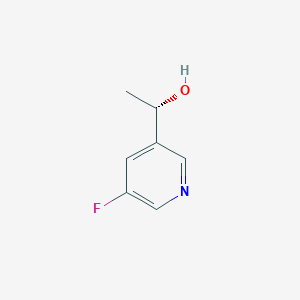
![(3aR,6aS)-5-(tert-Butoxycarbonyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B13651266.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine](/img/structure/B13651292.png)
